Enhanced Acidity and Lower Lipophilicity vs. Propanoic Acid Analog
(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid is predicted to be more acidic and significantly less lipophilic than its closest analog, 3-(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)propanoic acid (CAS 4572-79-6). The target compound has a calculated pKa of 3.48, indicating stronger acidity compared to the propanoic analog's predicted pKa of approximately 4.2 . Furthermore, its estimated logP is -1.40, demonstrating higher hydrophilicity relative to the propanoic analog's predicted logP of -0.97 [1]. This difference is driven by the one-carbon shorter side chain, reducing the hydrophobic surface area.
| Evidence Dimension | Acidity (pKa) and Lipophilicity (logP) |
|---|---|
| Target Compound Data | pKa = 3.48 ± 0.10; logP = -1.40 (estimated) |
| Comparator Or Baseline | 3-(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)propanoic acid: pKa ~4.2 (predicted); logP = -0.97 (predicted) |
| Quantified Difference | ΔpKa ≈ -0.7; ΔlogP ≈ -0.43 |
| Conditions | Calculated/estimated values using standard predictive models (ChemAxon/ALOGPS) |
Why This Matters
For procurement, this quantifies the target compound as the preferred choice when higher aqueous solubility and stronger acidity are required for synthesis or biological assays, as opposed to the more lipophilic propanoic analog.
- [1] ChemSpider. (n.d.). (3,6-Dioxo-3,6-dihydro-1(2H)-pyridazinyl)acetate (CAS 10158-72-2). Predicted Properties Data. View Source
